N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bromophenyl group attached to a naphthalene ring, which is further substituted with a methoxy group and a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide typically involves the condensation of 4-bromoaniline with 3-methoxynaphthalene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of microwave irradiation and eco-friendly solvents, can be employed to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Conducted using oxidizing agents in an acidic or neutral medium.
Reduction Reactions: Performed under anhydrous conditions with a suitable reducing agent.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Conversion of the methoxy group to a hydroxyl group, resulting in the formation of N-(4-hydroxyphenyl)-3-methoxynaphthalene-2-carboxamide.
Reduction Reactions: Reduction of the carboxamide group to an amine, yielding N-(4-bromophenyl)-3-methoxynaphthylamine.
Scientific Research Applications
N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its ability to intercalate into DNA can contribute to its anticancer properties by disrupting the replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-3-hydroxynaphthalene-2-carboxamide
N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide: Characterized by the presence of a bromophenyl group, a methoxy group, and a carboxamide group attached to a naphthalene ring.
N-(4-bromophenyl)-2-naphthamide: Lacks the methoxy group, making it less versatile in certain chemical reactions.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-22-17-11-13-5-3-2-4-12(13)10-16(17)18(21)20-15-8-6-14(19)7-9-15/h2-11H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRGYLWFWQOVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.